Benzyl N-(3-hydroxypropyl)carbamate, also known as 3-benzyloxycarbonylamino-1-propanol, is a molecule composed of a benzyl group, a carbamate group, and a three-carbon chain containing a hydroxyl group.
Scientific research into Benzyl N-(3-hydroxypropyl)carbamate is ongoing, and potential applications are being explored. Some areas of investigation include:
Benzyl N-(3-hydroxypropyl)carbamate is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. It is classified as a carbamate, which is a derivative of carbamic acid where the hydroxyl group is replaced by a benzyl group. This compound features a hydroxypropyl substituent, contributing to its unique properties and potential applications in various fields. The compound has been identified by its CAS number 34637-22-4 and can be characterized through various analytical methods, including NMR and LC-MS .
Benzyl N-(3-hydroxypropyl)carbamate itself does not possess a specific mechanism of action. It functions as a protecting group in organic synthesis, influencing the reactivity of the molecule it is attached to.
These reactions are significant for its use as a reagent in organic synthesis, facilitating the formation of various derivatives .
Further research is required to elucidate the specific biological effects of Benzyl N-(3-hydroxypropyl)carbamate .
Benzyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods:
textBenzyl Chloroformate + 3-Aminopropanol → Benzyl N-(3-hydroxypropyl)carbamate
Benzyl N-(3-hydroxypropyl)carbamate has potential applications in several areas:
The versatility of this compound makes it a valuable reagent in chemical research and industrial applications .
Benzyl N-(3-hydroxypropyl)carbamate shares structural similarities with several other compounds, which can provide insights into its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl (3-aminopropyl)carbamate | 46460-73-5 | 0.95 |
Dibenzyl propane-1,3-diyldicarbamate | 18807-68-6 | 0.95 |
Benzyl (3-hydroxypropyl)(methyl)carbamate | 887757-51-9 | 0.93 |
Benzyl (3-aminopropyl)carbamate hydrochloride | 17400-34-9 | 0.93 |
1-Cbz-Amino-3-methylaminopropane hydrochloride | 1179362-09-4 | 0.93 |
Benzyl N-(3-hydroxypropyl)carbamate is unique due to its specific hydroxypropyl substituent, which may confer distinct physical and chemical properties compared to its analogs. This structural feature could influence its solubility, reactivity, and biological interactions, making it a subject of interest for further research in organic chemistry and pharmacology .
The historical development of carbamate chemistry traces its origins to the mid-19th century with the discovery of physostigmine, a naturally occurring methyl carbamate ester that was first isolated in pure form from Calabar beans (Physostigma venenosum) in 1864. This seminal discovery marked the beginning of systematic research into carbamate derivatives as potential pharmaceutical agents and synthetic intermediates. The compound gained particular significance when European missionaries in West Africa reported the biological activity of white extracts from these beans, which local tribes employed as ordeal poisons in witchcraft trials.
The synthetic evolution of carbamate chemistry reached a pivotal milestone in the early 1930s when Leonidas Zervas first prepared benzyl chloroformate, establishing the foundation for the benzyloxycarbonyl protecting group methodology. This breakthrough formed the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis, developed in collaboration with Max Bergmann, which represented the first successful approach to controlled peptide chemical synthesis. For twenty years, this methodology dominated worldwide peptide synthesis procedures until the emergence of mixed anhydride and active ester methodologies in the 1950s.
The 1950s witnessed the massive expansion of carbamate applications in agricultural sectors as pesticides, fungicides, and insecticides across various crop systems globally. These compounds emerged as welcome replacements for poisonous organochloride pesticides during the 1970s, becoming the second most common pesticide category. The industrial significance of carbamates further expanded with the discovery of polyurethanes, compounds containing polymerized carbamate groups whose biological, chemical, and physical properties enabled applications in surface coatings, synthetic fibers, elastomers, foams, and packaging materials.
Modern carbamate research has demonstrated that incorporating carbamate groups in molecular structures increases the biological activity of active pharmacophores across structurally different natural and synthesized compounds. Studies have shown that replacing unsaturated ester chains with carbamoyl moieties can result in compounds exhibiting fifty-fold increases in antitumor potency, while carbamate derivatives of betulinic acid have demonstrated twelve-fold enhanced potency with reduced cytotoxicity.
Carbamate compounds represent a distinct category of organic molecules characterized by the general formula R₂NC(O)OR, featuring a structure containing nitrogen-carbon-oxygen linkages formally derived from carbamic acid (NH₂COOH). The fundamental carbamate architecture consists of a carbonyl group (C=O) to which an alkoxyl group (OR¹) and an amino group (R²NR³) are attached, where R¹, R², and R³ may represent different alkyl, aryl, and alkyl-aryl or substituted variants of these groups.
The structural classification of carbamates reveals their nature as "amide-ester" hybrids, possessing chemical reactivity comparable to both functional groups. This dual character arises from the resonance stabilization involving three possible structures: the primary resonance form with formal charges, a dipolar structure, and a form emphasizing the ester character. The rotational barriers around the carbon-nitrogen bond in carbamates are typically 10-15 kilojoules per mole lower than those of amides, owing to steric and electronic perturbations introduced by the additional oxygen atom.
Benzyl N-(3-hydroxypropyl)carbamate specifically belongs to the N-alkoxycarbonyl amino acid derivative subclass, where the benzyl group functions as the alkoxyl component and the 3-hydroxypropyl chain represents the amino substituent. This structural arrangement positions the compound within the broader category of N-alkoxycarbonyl amino acids, which have been synthesized from alkyl chloroformates and amino acids under modified Schotten-Baumann reaction conditions.
Structural Component | Chemical Group | Functional Role |
---|---|---|
Benzyl Ester | C₆H₅CH₂O- | Protecting group, lipophilic character |
Carbamate Core | -NHC(O)O- | Structural backbone, stability |
Hydroxypropyl Chain | HO(CH₂)₃- | Hydrophilic character, reactivity |
The compound's structure can be represented by the SMILES notation OCCCNC(=O)OCc1ccccc1, indicating the connectivity pattern from the terminal hydroxyl group through the three-carbon chain to the carbamate nitrogen, then to the carbonyl carbon and benzyl ester oxygen. This arrangement provides both hydrophilic properties through the hydroxyl functionality and lipophilic characteristics via the benzyl aromatic system, creating amphiphilic molecular behavior suitable for various applications.
Recent synthetic methodologies have exploited the structural features of N-alkoxycarbonyl compounds through continuous-flow synthesis approaches utilizing carbon dioxide as a building block. These methods demonstrate that carbamates can be efficiently prepared from amines and alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and carbon dioxide, providing faster and safer alternatives for synthesizing urethanes from both primary and secondary amines.
Hydroxypropyl moieties represent crucial structural elements in contemporary molecular design, particularly for enhancing aqueous solubility and bioavailability of pharmaceutical compounds. The incorporation of hydroxypropyl groups into molecular frameworks creates amphiphilic properties that significantly modify the physical and chemical characteristics of parent compounds. This modification strategy has found extensive application in polymer chemistry, where hydroxypropyl substituents are added to natural polymers such as cellulose and chitosan to improve their water solubility and biocompatibility.
In the context of cyclodextrin chemistry, hydroxypropyl modifications have proven instrumental in creating inclusion complexes with enhanced stability and solubility characteristics. Hydroxypropyl-β-cyclodextrin, for instance, demonstrates remarkable solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 30 milligrams per milliliter, while achieving solubility of 50 milligrams per milliliter in phosphate-buffered saline. These enhanced solubility properties arise from the hydroxypropyl groups disrupting the crystalline structure of the parent cyclodextrin, thereby facilitating dissolution.
The molecular design significance of hydroxypropyl moieties extends to their role in drug delivery systems, where they function as biocompatible linkers that improve therapeutic efficacy while maintaining safety profiles. In chitosan derivatives, hydroxypropyl modification weakens inter-chain hydrogen bonds and crystalline structures, enabling water solubility while preserving biodegradability and biocompatibility. The resulting hydroxypropyl chitosan retains the beneficial properties of the parent polymer while gaining enhanced dissolution characteristics essential for pharmaceutical applications.
Property Modification | Mechanism | Resulting Benefit |
---|---|---|
Aqueous Solubility | Hydrogen bonding enhancement | Improved bioavailability |
Crystal Structure | Disruption of ordered packing | Enhanced dissolution |
Amphiphilic Character | Hydrophilic-lipophilic balance | Membrane permeability |
Stability | Conformational flexibility | Reduced aggregation |
Molecular modeling studies have revealed that hydroxypropyl substituents create energetically favorable conformations that facilitate host-guest interactions in inclusion complexes. In doxycycline-hydroxypropyl-β-cyclodextrin systems, computational analysis demonstrates binding energies of -85.91 kilojoules per mole, indicating thermodynamically favorable inclusion processes. The hydroxypropyl groups positioned on the primary hydroxyl sites of cyclodextrin molecules create a more flexible cavity environment that accommodates guest molecules through optimized van der Waals interactions and hydrogen bonding networks.
The strategic incorporation of hydroxypropyl functionality in benzyl N-(3-hydroxypropyl)carbamate exemplifies modern approaches to molecular design where multiple functional requirements are addressed simultaneously. The synthesis of this compound from 3-aminopropanol and benzyl chloroformate, achieving 62% yield under aqueous-organic conditions, demonstrates the practical accessibility of hydroxypropyl-modified carbamates. The resulting product combines the protecting group capabilities of the benzyloxycarbonyl moiety with the enhanced solubility and reactivity provided by the terminal hydroxyl group.
Contemporary synthetic methodologies have further emphasized the importance of hydroxypropyl moieties in creating versatile chemical intermediates. Continuous-flow synthesis approaches utilizing these structural features have demonstrated the ability to obtain desired compounds in reduced reaction times of approximately 50 minutes while achieving good to excellent yields. These developments highlight the ongoing significance of hydroxypropyl-containing compounds in advancing synthetic methodology and expanding the scope of accessible molecular architectures for pharmaceutical and materials applications.
The development of environmentally benign synthetic methodologies for benzyl N-(3-hydroxypropyl)carbamate has focused extensively on eliminating the use of phosgene and its derivatives. Several innovative phosgene-free approaches have emerged as viable alternatives to traditional chloroformate-based syntheses.
Dimethyl Carbonate Mediated Synthesis
Dimethyl carbonate has emerged as a prominent green reagent for carbamate synthesis, offering excellent environmental credentials due to its low toxicity and high biodegradability [1]. The synthesis employs dimethyl carbonate as both solvent and reagent, utilizing homogeneous, supported heterogeneous, and purely heterogeneous catalysts. Zinc acetate demonstrates exceptional activity in promoting the carbamoylation reaction under mild conditions. The reaction proceeds through an initial nucleophilic attack of the amine on the carbonate carbon, followed by methanol elimination to form the desired carbamate linkage [1].
Carbon Dioxide Incorporation Methods
Direct utilization of carbon dioxide represents a highly attractive phosgene-free approach for carbamate synthesis [2]. The methodology involves the reaction of carbon dioxide with amines to form carbamic acid intermediates, which subsequently react with alkylating agents. A significant advancement in this area involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a single additive, enabling continuous preparation of carbamates with yields ranging from 45 to 92 percent [3] [4]. The process operates under mild conditions at 70 degrees Celsius and 3 bar pressure, significantly reducing reaction times compared to traditional batch processes [3] [4].
Urea-Based Alcoholysis Reactions
Iron-catalyzed reaction of urea with alcohols provides a safe alternative for synthesizing primary carbamates without requiring phosgene derivatives [5]. This atom-economical transformation utilizes simple Lewis-acidic iron catalysts and proceeds under environmentally benign conditions. The methodology successfully produces pharmaceutically relevant carbamates including present drugs such as Felbamate and Meprobamate [5]. The reaction mechanism involves initial coordination of urea to the iron center, followed by nucleophilic attack of the alcohol and subsequent elimination of ammonia [5].
Mixed Carbonate Activation Strategies
Recent developments have focused on utilizing mixed carbonates as electrophilic transfer reagents for carbamate formation [2]. Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been investigated as a stable, air-resistant carbonylation agent that reacts efficiently with amines under mild conditions [2]. This approach circumvents the handling of toxic phosgene while providing excellent yields and selectivity.
Nickel-Catalyzed Reductive Carbamoylation
Advanced nickel-catalyzed asymmetric carbamoylation reactions have been developed utilizing isocyanates as electrophilic carbamoylating agents [6]. The methodology employs nickel-pyrox complexes with zinc powder as reductant, enabling the synthesis of chiral carbamate-containing compounds with high enantioselectivity. The reaction proceeds through facially selective arylnickelation as the key enantiodetermining step, followed by trapping of the generated alkyl-nickel species with isocyanates [6].
Photocatalyzed Carbamoylation Processes
Site-selective pyridine carbamoylation has been achieved through consecutive photoinduced electron transfer processes using acridinium-based photocatalysts [7]. This metal-free approach employs readily available oxamic acids as carbamoyl radical precursors, enabling selective introduction of amide groups into pyridine architectures under mild conditions. The methodology exhibits remarkable functional group tolerance and serves as a complementary strategy to classical amidation synthesis [7].
Rhodium-Catalyzed Carbamate Transfer
Rhodium-catalyzed transfer of carbamate groups to sulfoxides has been optimized for the preparation of sulfoximine carbamates [8]. The use of Rh2(esp)2 catalyst in toluene solvent provides excellent yields up to 87 percent for propargyl carbamate derivatives. Design-of-experiments optimization identified catalyst loading, temperature, and stoichiometry as critical parameters influencing reaction yield [8].
Titanium-Catalyzed Carbamate Exchange
Zirconium(IV)-catalyzed exchange processes have been developed for carbamate formation under mild conditions [2]. These transformations utilize titanium phosphate catalysts to convert epoxides and amines to corresponding carbamates with high selectivity and recyclability [9].
Direct Hydroxypropyl Incorporation via 3-Aminopropanol
The most straightforward approach for introducing the hydroxypropyl moiety involves direct reaction of 3-aminopropanol with benzyl chloroformate or other carbamoylating agents [10] [11]. 3-Aminopropanol serves as both the nucleophilic amine component and the source of the hydroxypropyl functionality. The reaction typically proceeds under basic conditions using sodium bicarbonate or triethylamine to neutralize the hydrogen chloride generated during carbamate formation [10].
The synthesis from 3-aminopropanol and benzyl chloroformate achieves yields of 62 percent under optimized conditions. The reaction is conducted in a biphasic system of dioxane and water at 0-5 degrees Celsius, with benzyl chloroformate added dropwise over 1.5 hours [10]. The hydroxypropyl group remains intact throughout the transformation, providing direct access to the target compound.
Propylene Oxide-Based Hydroxypropylation
Alternative methodologies involve the introduction of hydroxypropyl groups through reaction with propylene oxide [12] [13]. This approach is particularly relevant in the context of hydroxypropyl methylcellulose synthesis, where propylene oxide reacts with cellulose hydroxyl groups to introduce hydroxypropyl substitution [12] [13]. While not directly applicable to the synthesis of benzyl N-(3-hydroxypropyl)carbamate, this methodology demonstrates the broader utility of propylene oxide as a hydroxypropylating agent.
Functional Group Transformation Approaches
Sequential functional group manipulations can be employed to introduce hydroxypropyl moieties through intermediate compounds. For example, the reduction of 3-[(benzyloxycarbonyl)amino]propionaldehyde provides access to benzyl N-(3-hydroxypropyl)carbamate [14]. This approach requires additional synthetic steps but may offer advantages in terms of regioselectivity and functional group compatibility.
Protection-Deprotection Strategies
When synthesis requires protection of the hydroxyl group during carbamate formation, various protecting group strategies can be employed [15] [16]. Tert-butyl-N-(3-hydroxypropyl)carbamate synthesis demonstrates the use of Boc protection for the amine group, followed by selective deprotection under mild acidic conditions [15] [16]. This approach enables orthogonal protection strategies when multiple functional groups require manipulation.
Crystallization Techniques
Crystallization represents the primary purification method for benzyl N-(3-hydroxypropyl)carbamate, offering simplicity and scalability for industrial applications [17] [18]. The compound exhibits favorable crystallization behavior from heptane or ethyl acetate/hexane mixtures, achieving purities of 95-98 percent with recoveries of 85-95 percent [17].
Optimized crystallization protocols involve dissolution of the crude product in a minimum volume of warm ethyl acetate, followed by gradual addition of heptane to induce precipitation [17]. The crystallization is typically conducted at 15 degrees Celsius with seeding to control nucleation and crystal growth. Stirring for 2-3 hours ensures complete precipitation before filtration and washing with heptane [17].
Chromatographic Separation Methods
Flash column chromatography on silica gel provides high-resolution purification for analytical and small-scale preparative applications [8] [19]. Ethyl acetate/hexane gradient elution systems effectively separate benzyl N-(3-hydroxypropyl)carbamate from unreacted starting materials and side products. Typical gradient conditions progress from 20 percent ethyl acetate in hexanes to 50 percent ethyl acetate, achieving purities exceeding 99 percent [8].
High-performance liquid chromatography offers analytical monitoring capabilities and preparative separation options for complex mixtures [20]. Reversed-phase C18 columns with acetonitrile/water mobile phases provide excellent resolution for carbamate compounds. Detection is typically accomplished using photodiode array detectors, enabling identification based on spectral characteristics and retention times [20].
Acid-Base Extraction Procedures
Selective acid-base extractions exploit the basic nature of amine impurities and acidic nature of carboxylic acid byproducts [3] [21]. The crude product is dissolved in dichloromethane and washed successively with 1.5 molar hydrochloric acid solution to remove basic impurities, followed by sodium bicarbonate wash to neutralize acidic components [3]. This approach achieves purities of 90-95 percent with recoveries of 80-95 percent [3].
The acid treatment proves particularly effective for removing unreacted 3-aminopropanol and other amine-containing impurities that would otherwise interfere with subsequent applications [3]. Column chromatography can often be avoided when acid-base extraction provides sufficient purity for the intended application [3].
Distillation and Recrystallization
Vacuum distillation provides efficient removal of volatile impurities and solvents, achieving purities of 95-98 percent with recoveries of 90-98 percent [22]. The relatively high boiling point of benzyl N-(3-hydroxypropyl)carbamate (greater than 230 degrees Fahrenheit flash point) enables effective separation from lower-boiling impurities [23].
Recrystallization from toluene or methanol/water mixtures serves as a final purification step for achieving analytical purity [19] [24]. The procedure involves dissolution in hot toluene followed by controlled cooling to promote crystal formation. Multiple recrystallizations can achieve purities exceeding 99 percent, though with some sacrifice in overall recovery [19].
Temperature Optimization Studies
Systematic temperature optimization reveals that carbamate formation proceeds optimally within the range of 70-110 degrees Celsius, depending on the specific synthetic methodology employed [3] [4]. Lower temperatures result in incomplete conversion, while temperatures above 120 degrees Celsius promote thermal decomposition of the desired product [8] [3].
For the benzyl chloroformate approach, optimal yields are achieved at 0-5 degrees Celsius to minimize side reactions and decomposition [10]. The low temperature also favors the stability of benzyl chloroformate and prevents hydrolysis in the aqueous biphasic system [10]. Temperature control is critical during the addition phase, with monitoring via thermocouples to maintain precise conditions [10].
Continuous flow processes operate optimally at 70 degrees Celsius, where conversion reaches 83 percent with minimal byproduct formation [3] [4]. Higher temperatures of 80 degrees Celsius favor undesired N-alkylated byproduct formation, reducing selectivity for the target carbamate [3] [4].
Pressure and Flow Rate Optimization
Pressure optimization for carbon dioxide-mediated synthesis demonstrates optimal performance at 3-5 bar, balancing conversion efficiency with selectivity [3] [4]. Lower pressures of 1 bar result in 27 percent reduction in conversion, while higher pressures above 5 bar increase byproduct formation [3] [4].
Flow rate optimization for continuous processes reveals that carbon dioxide flow rates of 6.0 milliliters per minute provide optimal results by maintaining sufficient volumetric excess to favor carbamate formation over N-alkylated side products [3] [4]. The large volumetric excess of carbon dioxide accelerates desired carbamate formation while suppressing competing pathways [3] [4].
Stoichiometric Optimization
Stoichiometric studies demonstrate that 2.0-2.5 equivalents of electrophilic reagents provide optimal conversion while maintaining reasonable atom economy [3] [4]. Using 2.5 equivalents of alkyl halide achieves 91 percent conversion, though excess above 2.0 equivalents can significantly increase byproduct formation [3] [4].
Base optimization for carbon dioxide methodologies shows that 2.0 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene provides optimal results, with higher loadings showing diminishing returns [3] [4]. The base stabilizes carbamate intermediates and facilitates alkylation while minimizing competing side reactions [3] [4].
Catalyst Loading and Selectivity Enhancement
Catalyst loading optimization for metal-catalyzed processes reveals optimal performance at 1-5 mol percent loading, balancing reaction rate with economic considerations [8] [25]. Design-of-experiments studies demonstrate that reducing catalyst loading while optimizing other parameters can maintain high yields while improving process economics [8].
For nickel-catalyzed asymmetric carbamoylation, optimal conditions employ 5 mol percent Ni(cod)2 with pyrox ligand, achieving yields up to 87 percent with excellent enantioselectivity [6]. Higher catalyst loadings do not significantly improve yields but substantially increase costs [6].
Solvent Selection and Reaction Media
Solvent optimization studies demonstrate that polar aprotic solvents generally provide superior results for carbamate formation reactions [3] [4]. Acetonitrile emerges as the preferred solvent for continuous flow processes, providing good solubility for reactants while favoring desired reaction pathways [3] [4].
Biphasic reaction conditions using organic solvents with aqueous bases prove effective for chloroformate-based syntheses [10]. The phase separation facilitates product isolation while maintaining optimal pH conditions for carbamate formation [10]. Dioxane/water mixtures provide excellent compatibility with both organic and aqueous components [10].
Real-Time Monitoring and Process Control
Advanced process monitoring employs thin-layer chromatography, gas chromatography-mass spectrometry, and high-performance liquid chromatography for real-time conversion tracking [20] [8] [3]. These analytical techniques enable precise endpoint determination and optimization of reaction parameters [20] [8] [3].
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